1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
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Overview
Description
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one is a spirocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique spiro structure, which consists of a chromane ring fused to a piperidine ring
Preparation Methods
The synthesis of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromane intermediate.
Benzylation and Methoxylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: This compound is used in studies investigating the interactions between spirocyclic structures and biological targets, such as enzymes and receptors.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and pain management.
Industry: The unique chemical properties of this compound make it valuable in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been identified as a potent σ1 receptor ligand, which plays a role in modulating pain perception and neuroprotection . The binding of this compound to the σ1 receptor can inhibit its activity, leading to analgesic effects and potential therapeutic benefits in treating neuropathic pain.
Comparison with Similar Compounds
1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one can be compared with other spirocyclic compounds, such as:
1’-Benzyl-3-methoxy-3H-spiro[benzofuran-1,4’-piperidine]: This compound also exhibits high selectivity for the σ1 receptor but differs in its core structure, which includes a benzofuran ring instead of a chromane ring.
Properties
IUPAC Name |
1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRAAHOJCKZJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467915 |
Source
|
Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868361-89-1 |
Source
|
Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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